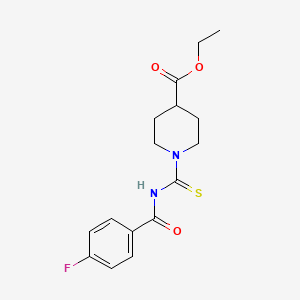

Ethyl 1-((4-fluorobenzoyl)carbamothioyl)piperidine-4-carboxylate

CAS No.:

Cat. No.: VC14541017

Molecular Formula: C16H19FN2O3S

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19FN2O3S |

|---|---|

| Molecular Weight | 338.4 g/mol |

| IUPAC Name | ethyl 1-[(4-fluorobenzoyl)carbamothioyl]piperidine-4-carboxylate |

| Standard InChI | InChI=1S/C16H19FN2O3S/c1-2-22-15(21)12-7-9-19(10-8-12)16(23)18-14(20)11-3-5-13(17)6-4-11/h3-6,12H,2,7-10H2,1H3,(H,18,20,23) |

| Standard InChI Key | CZEHTKYTMQWSTF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)F |

Introduction

Structural Composition and Molecular Characteristics

Core Framework and Substituent Analysis

The compound’s structure centers on a piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom. At the 1-position of the piperidine ring, a carbamothioyl group (-NHC(=S)NH-) is attached, which itself is bonded to a 4-fluorobenzoyl moiety (C₆H₄F-C(=O)-). The 4-position of the piperidine ring features an ethyl ester group (-COOCH₂CH₃), contributing to the molecule’s hydrophobicity.

The 4-fluorobenzoyl group introduces electron-withdrawing characteristics due to the fluorine atom’s inductive effect, potentially influencing the compound’s electronic distribution and intermolecular interactions. The carbamothioyl group, a thiourea derivative, may engage in hydrogen bonding via its NH groups and participate in metal coordination through the sulfur atom.

Comparative Structural Analysis

Ethyl 1-((4-fluorobenzoyl)carbamothioyl)piperidine-4-carboxylate differs from related compounds in critical ways:

-

Ethyl 1-(4-fluorobenzoyl)piperidine-4-carboxylate (PubChem CID 669228): Lacks the carbamothioyl group, reducing molecular weight to 279.31 g/mol and altering potential hydrogen-bonding capacity.

-

Ethyl 4-{[(3-fluorophenyl)carbonyl]carbamothioyl}piperazine-1-carboxylate (PubChem CID 778915): Replaces the piperidine ring with piperazine and shifts the fluorine substituent to the 3-position on the benzoyl group, slightly increasing molecular weight to 339.4 g/mol.

Spectroscopic and Computational Identifiers

The compound’s Standard InChI key (CZEHTKYTMQWSTF-UHFFFAOYSA-N) and canonical SMILES (CCOC(=O)C1CCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)F) provide unambiguous representations for database searches and computational modeling. The InChI string details atomic connectivity, stereochemistry, and tautomeric states, essential for verifying synthetic outcomes.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉FN₂O₃S |

| Molecular Weight | 338.4 g/mol |

| IUPAC Name | ethyl 1-[(4-fluorobenzoyl)carbamothioyl]piperidine-4-carboxylate |

| PubChem CID | 787764 |

Synthetic Pathways and Methodological Considerations

Purification and Characterization

Hypothetical workup steps would involve chromatography on silica gel with ethyl acetate/hexane gradients, followed by recrystallization from ethanol-water mixtures. LC-MS and ¹H/¹³C NMR would confirm molecular identity, with key spectral features including:

-

A triplet at δ 1.25 ppm for the ethyl CH₃ group.

-

Aromatic proton signals between δ 7.3–7.8 ppm for the fluorobenzoyl ring.

-

Thiourea NH protons as broad singlets near δ 9.5–10.5 ppm.

Physicochemical Properties and Reactivity

Solubility and Partition Coefficients

The compound’s logP (calculated via XLogP3: 3.2) indicates moderate lipophilicity, suggesting preferential solubility in dichloromethane or ethyl acetate over water. The ethyl ester and fluorinated aryl groups enhance membrane permeability, a desirable trait for bioactive molecules.

Stability Profile

Under acidic conditions, the thiourea moiety may undergo hydrolysis to urea derivatives, while strong bases could cleave the ester group. Light exposure risks photosensitization due to the aromatic fluorobenzoyl system. Long-term storage recommendations likely include inert atmospheres at -20°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume